(S)-piperidine-2-carboxylic acid hydrochloride
Overview
Description
(S)-Piperidine-2-carboxylic acid hydrochloride is a chiral compound that belongs to the class of piperidine carboxylic acids. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-piperidine-2-carboxylic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the chiral precursor, (S)-piperidine-2-carboxylic acid.
Hydrochloride Formation: The free base form of (S)-piperidine-2-carboxylic acid is reacted with hydrochloric acid to form the hydrochloride salt. This reaction is usually carried out in an aqueous solution under controlled temperature conditions to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes:
Bulk Synthesis: Large quantities of (S)-piperidine-2-carboxylic acid are synthesized using efficient catalytic methods.
Purification: The crude product is purified through crystallization or recrystallization techniques to obtain high-purity this compound.
Quality Control: The final product undergoes rigorous quality control tests to ensure it meets industry standards for pharmaceutical and research applications.
Chemical Reactions Analysis
Types of Reactions: (S)-Piperidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding piperidine derivatives.
Reduction: Reduction reactions can convert it into different piperidine-based compounds with altered functional groups.
Substitution: It can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used in substitution reactions.
Major Products: The major products formed from these reactions include various piperidine derivatives with modified functional groups, which are valuable intermediates in organic synthesis and pharmaceutical development.
Scientific Research Applications
(S)-Piperidine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, including drugs targeting neurological disorders.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the manufacture of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-piperidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structural configuration and the nature of the target. The pathways involved include:
Enzyme Inhibition: The compound binds to the active site of enzymes, blocking substrate access and inhibiting enzymatic activity.
Receptor Modulation: It can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
®-Piperidine-2-carboxylic acid hydrochloride: The enantiomer of (S)-piperidine-2-carboxylic acid hydrochloride, with different stereochemistry and potentially different biological activity.
Piperidine-3-carboxylic acid hydrochloride: A structural isomer with the carboxylic acid group at a different position on the piperidine ring.
Piperidine-4-carboxylic acid hydrochloride: Another isomer with distinct chemical and biological properties.
Uniqueness: this compound is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity compared to its enantiomers and isomers. This uniqueness makes it a valuable compound in chiral synthesis and pharmaceutical research.
Properties
IUPAC Name |
(2S)-piperidine-2-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c8-6(9)5-3-1-2-4-7-5;/h5,7H,1-4H2,(H,8,9);1H/t5-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUGDEGXARBUSFU-JEDNCBNOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN[C@@H](C1)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2133-33-7 | |
Record name | Pipecolic acid hydrochloride, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002133337 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PIPECOLIC ACID HYDROCHLORIDE, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12A0IMZ60M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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